molecular formula C10H22ClNO B2568671 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride CAS No. 59288-29-8

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride

Cat. No.: B2568671
CAS No.: 59288-29-8
M. Wt: 207.74
InChI Key: DLFABHIDOXCJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride is an organic compound that features a tert-butylamino group attached to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable ketone precursor. One common method involves the reaction of 3,3-dimethylbutan-2-one with tert-butylamine in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted amines or other derivatives.

Scientific Research Applications

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

    tert-Butylamine: Shares the tert-butylamino group but lacks the ketone structure.

    3,3-Dimethylbutan-2-one: Similar ketone structure but without the tert-butylamino group.

    Bupropion hydrochloride: Contains a similar tert-butylamino group and is used as an antidepressant.

Uniqueness: 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride is unique due to its combination of the tert-butylamino group and the dimethylbutanone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(tert-butylamino)-3,3-dimethylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2,3)8(12)7-11-10(4,5)6;/h11H,7H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFABHIDOXCJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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